molecular formula C14H15N3O4S B2605148 Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate CAS No. 921106-66-3

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

Cat. No. B2605148
CAS RN: 921106-66-3
M. Wt: 321.35
InChI Key: TVLVJEFLBMJKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Corrosion Inhibition

Compounds with the 1,3,4-oxadiazole moiety, such as the synthesized oxadiazole derivatives, have been investigated for their corrosion inhibition efficiency. They are tested on mild steel in acidic solutions, showing significant inhibition through the formation of protective layers on the metal surface. This suggests their potential application in protecting metals against corrosion in industrial processes (P. Ammal, M. Prajila, A. Joseph, 2018; Vikas Kalia et al., 2020).

Antimicrobial Activity

Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and showed considerable antibacterial and antifungal activities against a range of pathogens, suggesting their use in developing new antimicrobial agents (N. Desai et al., 2016).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer properties of compounds containing the 1,3,4-oxadiazol moiety. These compounds displayed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as templates for developing new anticancer drugs (B. Ravinaik et al., 2021).

properties

IUPAC Name

methyl 2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9(13(19)20-2)22-14-17-16-11(21-14)8-15-12(18)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVJEFLBMJKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

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